molecular formula C7H11N3 B13323632 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13323632
M. Wt: 137.18 g/mol
InChI Key: OACBSRXQDODDAJ-UHFFFAOYSA-N
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Description

2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring a fused imidazole and pyrimidine ring system with a methyl substituent at position 2 and full saturation across the pyrimidine ring (5H,6H,7H,8H). This structural configuration enhances its stability and modulates physicochemical properties such as solubility and lipophilicity, making it a promising scaffold for drug discovery . Synthetic routes for this class of compounds often employ multi-component reactions under mild conditions to achieve high yields, as demonstrated by Shah and Rojivadiya’s one-pot synthesis using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate . Biological evaluations have revealed that certain imidazo[1,2-a]pyrimidine derivatives exhibit potent antibacterial activity against gram-positive and gram-negative bacteria, including Mycobacterium species .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-10-4-2-3-8-7(10)9-6/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACBSRXQDODDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CCCNC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyrimidine with α-haloketones can lead to the formation of the desired imidazo[1,2-a]pyrimidine ring system. The reaction typically requires a base such as potassium carbonate and is carried out in a polar solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the ring system, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced compounds. Substitution reactions can result in a variety of substituted imidazo[1,2-a]pyrimidines with different functional groups.

Scientific Research Applications

2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, resulting in antimicrobial or anticancer effects. The exact mechanism depends on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazo[1,2-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Methyl at position 2; saturated ring C₈H₁₂N₃ 137.18* Balanced lipophilicity; antibacterial activity
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Ethyl at position 2 C₈H₁₃N₃ 151.21 Increased lipophilicity; potential for enhanced membrane permeability
5-Ethyl-2,6-dimethyl-imidazo[1,2-a]pyrimidine Ethyl at position 5; methyl at 2 and 6 C₁₀H₁₆N₃ 178.26 Steric hindrance; potential metabolic stability
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Phenyl at position 2 C₁₂H₁₄N₃ 200.26 Enhanced π-π interactions; reduced solubility
8-(2,6-Dichlorophenyl)-6-methyl-imidazo[1,2-a]pyrimidin-7-one Dichlorophenyl and methyl substituents C₁₉H₁₇Cl₂N₃O 374.26 High molecular weight; potential CNS activity

Notes:

  • Saturation of the pyrimidine ring reduces aromaticity, enhancing conformational flexibility and interaction with hydrophobic enzyme pockets .

Biological Activity

2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound with potential biological significance. Its unique structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article focuses on the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7_7H11_{11}N3_3
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 1501731-54-9

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : The compound has been studied for its potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In vitro studies have demonstrated moderate to good selectivity for COX-2 inhibition compared to COX-1, suggesting a potential for anti-inflammatory applications .
  • Anticancer Activity : Preliminary studies have shown that derivatives of imidazo[1,2-a]pyrimidine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have displayed significant inhibitory effects on MCF-7 breast cancer cells .
  • Neurological Effects : Some studies suggest that imidazo[1,2-a]pyrimidine derivatives may influence neurotransmitter systems or exhibit neuroprotective properties, although specific data on this compound is limited.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various derivatives of imidazo[1,2-a]pyrimidine. Here are some notable findings:

Table 1: Biological Activity of this compound Derivatives

Compound NameActivity TypeIC50_{50} ValueReference
This compoundCOX-2 InhibitionNot specified
Derivative ACytotoxicity (MCF-7)IC50_{50}: 10 µM
Derivative BAnti-inflammatoryIC50_{50}: 0.05 µM

Case Studies

A recent study explored the synthesis and evaluation of a series of imidazo[1,2-a]pyrimidine derivatives with a focus on their anti-inflammatory properties. Among these compounds:

  • Compound 5a demonstrated the highest COX-2 inhibitory effect with an IC50_{50} value lower than that of celecoxib (a well-known COX-2 inhibitor), indicating significant therapeutic potential in managing inflammatory conditions .

Another study highlighted the anticancer properties of related compounds in vitro against MCF-7 cells. The results indicated that modifications to the imidazo[1,2-a]pyrimidine scaffold could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.

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